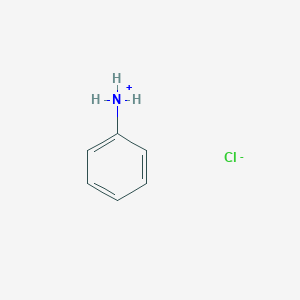
Dibupyrone
概要
説明
メтамиゾールは、メチルアミノピリンとしても知られる非オピオイド系鎮痛解熱剤です。痛みを和らげ、発熱を下げ、痙攣抑制効果をもたらすその効果で広く知られています。 治療上の利点がある一方で、メтамиゾールは、無顆粒球症などの潜在的な副作用に対する懸念から、規制当局の厳しい監視を受けてきました .
2. 製法
合成経路と反応条件: メтамиゾールは、4-メチルアミノアンチピリンとホルムアルデヒドおよび亜硫酸ナトリウムとの反応を含む多段階プロセスによって合成されます。 反応条件は通常、目的の生成物の形成を確実にするために、制御された温度とpHレベルを伴います .
工業的生産方法: 工業的な設定では、メтамиゾールは、反応物が正確な条件下で混合される大規模な反応器を使用して製造されます。これは、収率と純度を最適化するためです。 プロセスには、所望の反応パラメータを維持するための継続的な監視と調整が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Dibupyron is synthesized through a multi-step process involving the reaction of 4-methylaminoantipyrine with formaldehyde and sodium sulfite. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, dibupyron is produced using large-scale reactors where the reactants are mixed under precise conditions to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction parameters .
化学反応の分析
反応の種類: メтамиゾールは、次のようなさまざまな化学反応を起こします。
酸化: メтамиゾールは酸化されて対応するスルホン誘導体を形成することができます。
還元: この化合物は還元されてアミン誘導体を形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物:
酸化: スルホン誘導体の生成。
還元: アミン誘導体の生成。
置換: ハロゲン化誘導体の生成.
4. 科学研究への応用
メтамиゾールは、科学研究において幅広い用途を持っています。
化学: さまざまな有機合成反応の試薬として使用されます。
生物学: 鎮痛解熱剤に対する細胞応答を調査する研究に使用されます。
医学: 痛みと発熱の管理におけるメтамиゾールの有効性と安全性を評価するための臨床研究で使用されます。
科学的研究の応用
Dibupyron has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies investigating cellular responses to analgesic and antipyretic agents.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in pain and fever management.
Industry: Applied in the formulation of pharmaceutical products for pain relief and fever reduction
作用機序
メтамиゾールの作用機序には、その活性代謝物、特にアラキドノイル-4-メチルアミノアンチピリンとアラキドノイル-4-アミノアンチピリンが含まれます。これらの代謝物は、痛みと発熱の仲介に関与するプロスタグランジンの合成を阻害します。 プロスタグランジンの合成阻害は、メтамиゾールの鎮痛解熱効果につながります .
類似化合物:
パラセタモール(アセトアミノフェン): 両方の化合物は、痛みと発熱の軽減に使用されますが、パラセタモールは、シクロオキシゲナーゼ酵素の阻害を含む異なる作用機序を持っています。
イブプロフェン: もう1つの非オピオイド系鎮痛解熱剤であるイブプロフェンも、シクロオキシゲナーゼ酵素を阻害しますが、さらに抗炎症作用があります。
アスピリン: イブプロフェンと同様に、アスピリンはシクロオキシゲナーゼ酵素を阻害し、抗炎症作用、鎮痛作用、解熱作用があります.
メтамиゾールの独自性: メтамиゾールは、鎮痛解熱効果に加えて痙攣抑制効果をもたらすことができる点でユニークです。 これは、筋肉の痙攣や疝痛に関連する痛みの管理に特に役立ちます .
類似化合物との比較
Paracetamol (Acetaminophen): Both compounds are used for pain and fever relief, but paracetamol has a different mechanism of action involving the inhibition of cyclooxygenase enzymes.
Ibuprofen: Another non-opioid analgesic and antipyretic, ibuprofen also inhibits cyclooxygenase enzymes but has additional anti-inflammatory properties.
Uniqueness of Dibupyron: Dibupyron is unique in its ability to provide spasmolytic activity in addition to its analgesic and antipyretic effects. This makes it particularly useful in managing pain associated with muscle spasms and colic .
特性
IUPAC Name |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-methylpropyl)amino]methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S.Na/c1-12(2)10-18(11-24(21,22)23)15-13(3)17(4)19(16(15)20)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMEHPODKVIII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(C)C)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883147 | |
| Record name | Dibupyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046-17-9 | |
| Record name | Dibupyrone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001046179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibupyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIBUPYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T99M8X4T54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)








